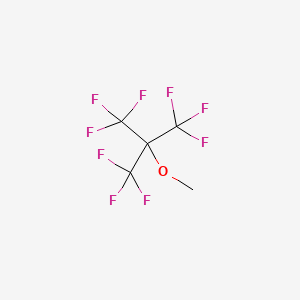
N''-Cyclohexyl-N-hydroxyguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-Cyclohexyl-N-hydroxyguanidine is a compound belonging to the class of organic compounds known as N-hydroxyguanidines. These compounds contain a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group. N’'-Cyclohexyl-N-hydroxyguanidine is characterized by the presence of a cyclohexyl group attached to the nitrogen atom, which imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Cyclohexyl-N-hydroxyguanidine typically involves the reaction of cyclohexylamine with hydroxylamine. One common method involves the use of electrophilic nitrogen-rich functional groups with hydroxylamine under controlled conditions. For instance, the reaction of cyclohexylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield N’'-Cyclohexyl-N-hydroxyguanidine .
Industrial Production Methods
Industrial production of N’'-Cyclohexyl-N-hydroxyguanidine may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-Cyclohexyl-N-hydroxyguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of N-hydroxyguanidine compounds by peracids, which generates ureido products .
Common Reagents and Conditions
Oxidation: Peracids are commonly used as oxidizing agents for N’'-Cyclohexyl-N-hydroxyguanidine. The reaction typically occurs in organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride can be used to reduce N’'-Cyclohexyl-N-hydroxyguanidine to its corresponding amine.
Substitution: Substitution reactions can occur with various electrophiles, leading to the formation of different substituted derivatives.
Major Products Formed
The major products formed from the oxidation of N’'-Cyclohexyl-N-hydroxyguanidine include ureido compounds, which are structurally similar to citrulline .
Wissenschaftliche Forschungsanwendungen
N’'-Cyclohexyl-N-hydroxyguanidine has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ureido derivatives.
Industry: N’'-Cyclohexyl-N-hydroxyguanidine is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N’'-Cyclohexyl-N-hydroxyguanidine involves its role as a nitric oxide donor. The compound undergoes enzymatic oxidation to release nitric oxide, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways that result in vasodilation and other physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Isopropyl-N-hydroxyguanidine
- N-Butyl-N-hydroxyguanidine
- N-Hydroxycyclohexylamine
Uniqueness
N’'-Cyclohexyl-N-hydroxyguanidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
65131-36-4 |
|---|---|
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-cyclohexyl-1-hydroxyguanidine |
InChI |
InChI=1S/C7H15N3O/c8-7(10-11)9-6-4-2-1-3-5-6/h6,11H,1-5H2,(H3,8,9,10) |
InChI-Schlüssel |
CGUDIGDUITVTEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=C(N)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)


![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)







![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
